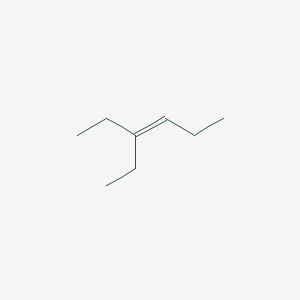

3-Ethyl-3-hexene

Description

Significance of Alkenes in Organic Chemistry

Alkenes are hydrocarbons featuring at least one carbon-carbon double bond, a structural feature that renders them significantly more reactive than their saturated counterparts, the alkanes. fiveable.meuomosul.edu.iq This heightened reactivity, stemming from the accessible pi electrons of the double bond, makes alkenes invaluable starting materials for a vast array of chemical transformations. fiveable.mewou.edu They are central to many industrial processes, serving as precursors for the synthesis of polymers, such as polyethylene and polypropylene, as well as for the production of alcohols, aldehydes, and other valuable organic compounds. fiveable.memdpi.com The ability to selectively functionalize the double bond through addition reactions makes alkenes versatile building blocks in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. uomosul.edu.iq

Relevance of Branched Hexenes in Hydrocarbon Studies

Branched hexenes, a sub-class of alkenes, are of particular interest in the field of hydrocarbon research. Their branched structure influences their physical properties, such as boiling point and octane number, which is a critical parameter for gasoline quality. uomosul.edu.iqresearchgate.net The study of branched alkanes, which can be produced from branched alkenes, is crucial for developing high-quality fuels. For instance, the separation of linear hexane from its branched isomers is a key process in producing premium grade gasoline. researchgate.net

Furthermore, branched alkenes serve as important model compounds in fundamental studies of reaction mechanisms. For example, the polymerization of 1-hexene can lead to the formation of branched poly(1-hexene), and the study of these processes provides insights into catalyst behavior and polymer properties. mdpi.com Research into the hydroformylation of alkenes, a process that converts them into aldehydes, has also utilized branched alkenes to understand how catalyst and ligand structures influence the selectivity for branched versus linear products. nih.gov The kinetic modeling of the oxidation and combustion of hexene isomers, including branched structures, is another active area of research, crucial for understanding and improving combustion processes. osti.gov

Overview of Research Trajectories for 3-Ethyl-3-hexene

While not as extensively studied as some other simple alkenes, this compound has emerged in several key areas of chemical research. Its primary role appears to be that of a reference compound and an intermediate in specific chemical transformations.

One significant area where this compound is relevant is in the study of combustion and atmospheric chemistry. It has been included in kinetic studies of the reactions of various hexene isomers with hydroxyl (OH) radicals, which are important for understanding the atmospheric degradation of volatile organic compounds. acs.orgresearchgate.net

Furthermore, this compound has been identified as a component in the complex mixture of hydrocarbons that constitute gasoline. nist.gov Its presence in fuels necessitates an understanding of its combustion properties and its behavior in engines.

The synthesis of trisubstituted alkenes, a class to which this compound belongs, is a topic of ongoing interest in synthetic organic chemistry. snnu.edu.cnnih.govacs.orgresearchgate.net While general methods for their synthesis are well-established, the development of new, more efficient, and stereoselective strategies remains an active research area. Although specific research focusing solely on novel synthetic routes to this compound is not prominent, it benefits from the broader advancements in alkene synthesis.

Chemical and Physical Properties of this compound

The fundamental properties of a chemical compound are crucial for its application and for understanding its behavior in chemical reactions. The following tables summarize the key identifiers and physical properties of this compound.

Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 3-ethylhex-3-ene | nist.govnih.gov |

| CAS Registry Number | 16789-51-8 | nist.govnih.gov |

| Molecular Formula | C8H16 | nist.govnih.gov |

| Molecular Weight | 112.2126 g/mol | nist.govnist.gov |

| InChI | InChI=1S/C8H16/c1-4-7-8(5-2)6-3/h7H,4-6H2,1-3H3 | nist.govnih.gov |

| InChIKey | AUJLDZJNMXNESO-UHFFFAOYSA-N | nist.govnih.gov |

| Canonical SMILES | CCC=C(CC)CC | nih.gov |

Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Enthalpy of Vaporization (ΔvapH°) | 39.3 kJ/mol | nist.gov |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of chemical compounds. The National Institute of Standards and Technology (NIST) provides access to various spectroscopic data for this compound.

Spectroscopic Data for this compound from NIST WebBook

| Spectroscopic Technique | Availability | Source |

|---|---|---|

| Infrared (IR) Spectrum | Data available | nist.gov |

| Mass Spectrum (electron ionization) | Data available | nist.gov |

| Gas Chromatography (GC) | Data available | nist.gov |

| 13C NMR Spectrum | Data available | chemicalbook.com |

Propriétés

IUPAC Name |

3-ethylhex-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-4-7-8(5-2)6-3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJLDZJNMXNESO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168424 | |

| Record name | 3-Ethyl-3-hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16789-51-8 | |

| Record name | 3-Ethyl-3-hexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016789518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-3-hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of 3-ethyl-3-hexene Chemical Transformations

Electrophilic Addition Reactions

Electrophilic addition reactions are characteristic of alkenes, where the electron-rich double bond attacks an electrophile. brainly.com This section details the addition of hydrogen halides and the resulting stereochemical considerations for 3-Ethyl-3-hexene.

The addition of hydrogen halides (HX) to unsymmetrical alkenes like this compound is governed by Markovnikov's rule. brainly.comlibretexts.org This rule states that the hydrogen atom of the hydrogen halide adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, while the halide adds to the more substituted carbon atom. libretexts.org This regioselectivity is dictated by the formation of the more stable carbocation intermediate. libretexts.orgunizin.org

In the case of this compound, the double bond is between two tertiary carbon atoms. Protonation of either carbon atom leads to the formation of a tertiary carbocation. Therefore, the addition of a hydrogen halide, such as HBr, will result in the formation of two isomeric products. However, due to the symmetrical nature of the substitution around the double bond, these two products are identical: 3-bromo-3-ethylhexane. brainly.comscribd.com

The mechanism proceeds in two steps:

Protonation of the double bond: The π electrons of the alkene attack the electrophilic hydrogen of the HBr, forming a new C-H bond and a tertiary carbocation intermediate. libretexts.org

Nucleophilic attack: The bromide ion (Br-) then acts as a nucleophile, attacking the positively charged carbocation to form the final product. libretexts.org

Table 1: Regioselectivity in the Addition of HBr to this compound

| Reactant | Reagent | Major Product | Governing Principle |

| This compound | HBr | 3-Bromo-3-ethylhexane. brainly.comscribd.com | Markovnikov's Rule. brainly.comlibretexts.org |

The stereochemistry of electrophilic addition to alkenes can result in either syn-addition (addition to the same side of the double bond) or anti-addition (addition to opposite sides). For the addition of hydrogen halides to non-cyclic alkenes, the reaction is typically not stereospecific, as the carbocation intermediate is planar and can be attacked by the nucleophile from either face, leading to a mixture of stereoisomers if a new chiral center is formed. youtube.com

In the case of this compound, the product of HX addition, 3-halo-3-ethylhexane, has a chiral center at the third carbon. Therefore, the reaction will produce a racemic mixture of (R)-3-halo-3-ethylhexane and (S)-3-halo-3-ethylhexane.

For the addition of halogens (X₂), such as Br₂, the reaction proceeds through a cyclic halonium ion intermediate. This intermediate is then attacked by a halide ion in an Sₙ2-like fashion, resulting in anti-addition. chemistrytalk.org For this compound, this would lead to the formation of a pair of enantiomers of 3,4-dihalo-3-ethylhexane.

Regioselective Addition of Hydrogen Halides to this compound

Oxidative Reaction Pathways

The carbon-carbon double bond in this compound is susceptible to oxidation by various reagents, leading to a range of products depending on the reaction conditions.

The oxidation of alkenes can be achieved through various methods, including the use of peroxy acids, ozone, and permanganate. lumenlearning.com Advanced oxidation processes often involve the generation of highly reactive oxygen species. For instance, the oxidation of hexene isomers has been studied in the gas phase at high temperatures, revealing complex reaction networks. nih.gov These studies show that the position of the double bond influences the reactivity and the distribution of products. nih.gov For 3-hexene, a significant pathway involves the formation of allylic radicals. nih.gov

Epoxidation is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide (or oxirane). libretexts.org The reaction is a concerted process where the oxygen atom is transferred from the peroxy acid to the alkene in a single step. libretexts.org This mechanism results in syn-addition of the oxygen atom to the double bond, meaning the stereochemistry of the alkene is retained in the epoxide product. libretexts.org

For this compound, epoxidation would yield 3,4-epoxy-3-ethylhexane. Due to the planar nature of the double bond, the peroxy acid can attack from either face, leading to a racemic mixture of the two enantiomeric epoxides.

Studies on the epoxidation of other hexene isomers, such as cis- and trans-2-hexene, using catalysts like TS-1 zeolite have shown that the stereoselectivity can be influenced by the catalyst's structure. rsc.org Computational studies suggest that the transition state geometry and confinement effects within the zeolite pores play a crucial role in determining the selectivity. rsc.org

Table 2: Products of Epoxidation of Hexene Isomers

| Alkene | Reagent | Product | Stereochemistry |

| cis-2-Hexene | m-CPBA | cis-2,3-Epoxyhexane | Syn-addition |

| trans-2-Hexene | m-CPBA | trans-2,3-Epoxyhexane | Syn-addition |

| This compound | m-CPBA | 3,4-Epoxy-3-ethylhexane | Racemic mixture |

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds by reacting them with ozone (O₃). masterorganicchemistry.com The reaction proceeds through the formation of an unstable primary ozonide (molozonide), which rearranges to a more stable ozonide (a 1,2,4-trioxolane). libretexts.orgcdnsciencepub.com The ozonide is then cleaved under either reductive or oxidative workup conditions to yield carbonyl compounds. masterorganicchemistry.combyjus.com

For this compound, ozonolysis cleaves the double bond between the third and fourth carbons.

Reductive Workup: Treatment of the ozonide with a reducing agent, such as zinc (Zn) or dimethyl sulfide (DMS), will yield two molecules of the same ketone: 3-pentanone. masterorganicchemistry.com

Oxidative Workup: If the ozonide is treated with an oxidizing agent like hydrogen peroxide (H₂O₂), any aldehyde products would be oxidized to carboxylic acids. masterorganicchemistry.com Since the ozonolysis of this compound yields a ketone, the product under oxidative workup would still be 3-pentanone.

The general mechanism of ozonolysis is as follows:

Cycloaddition of ozone: Ozone adds to the double bond to form the primary ozonide. libretexts.org

Rearrangement: The unstable primary ozonide cleaves and recombines to form the more stable ozonide. libretexts.orgcdnsciencepub.com

Workup: The ozonide is cleaved by a reducing or oxidizing agent to give the final carbonyl products. byjus.com

Table 3: Products of Ozonolysis of this compound

| Workup Condition | Reagents | Product(s) |

| Reductive | 1. O₃ 2. Zn/H₂O or DMS | 3-Pentanone |

| Oxidative | 1. O₃ 2. H₂O₂ | 3-Pentanone |

Epoxidation Mechanisms and Selectivity in Hexene Systems

Radical-Mediated Processes

The reactions of this compound with various radical species are crucial for understanding its atmospheric chemistry and combustion behavior. These processes are primarily initiated by hydroxyl (OH) radicals, which are highly reactive and abundant in the atmosphere.

The abstraction of a hydrogen atom by a hydroxyl radical is a significant reaction pathway for alkenes, especially at elevated temperatures. mdpi.com For 3-hexene, a structurally similar compound, theoretical studies have shown that hydrogen abstraction by OH radicals becomes the dominant reaction pathway at temperatures above 1000 K. nih.gov The reaction proceeds through the formation of a stable radical and a water molecule.

Studies on C4-C6 alkenes have indicated that the location of the double bond influences the reactivity of nearby allylic sites due to steric effects. nih.gov In the case of 3-hexene, approximately 70% of all hydrogen abstractions by OH radicals occur at the allylic position. nih.gov This process can happen through both a direct mechanism and an indirect mechanism that involves the formation of van der Waals pre-reactive complexes. nih.gov The indirect pathway has been found to have a rate coefficient that is twice as large as the direct one. nih.gov

Table 1: Calculated Rate Coefficients for Hydrogen Abstraction of 3-Hexene by OH Radicals

| Temperature (K) | Dominant Pathway | Notes |

|---|---|---|

| > 1000 K | H-atom abstraction | Abstraction reactions dominate overwhelmingly at this temperature range. nih.gov |

This table summarizes the temperature-dependent competition between hydrogen abstraction and OH addition for 3-hexene.

The addition of hydroxyl (OH) and hydroperoxyl (HO2) radicals to the carbon-carbon double bond is a primary reaction mechanism for alkenes, particularly at lower temperatures. nih.govpnas.org

Hydroxyl Radical Addition:

The addition of an OH radical to an alkene like 3-hexene proceeds rapidly to form a β-hydroxy peroxy radical after the subsequent addition of molecular oxygen (O2). d-nb.info This reaction is often the dominant pathway at atmospheric temperatures. mdpi.com For cis-3-hexene, the reaction with OH radicals is primarily an addition mechanism. nih.gov Theoretical calculations for cis-3-hexene have shown that the reaction mechanism is complex, and different conformations of the reactants and transition states need to be considered for an accurate description of the reaction kinetics. rsc.org The rate coefficient for the reaction of OH radicals with cis-3-hexene was experimentally determined to be (6.27 ± 0.66) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K. rsc.org

The OH addition reaction to 3-hexene involves the formation of two van der Waals complexes and has a submerged barrier, which leads to a negative temperature coefficient at low temperatures. nih.gov This pathway is dominant at temperatures below 450 K. nih.gov

Hydroperoxyl Radical Addition:

Hydroperoxyl (HO2) radicals also react with alkenes, though they are generally less reactive than OH radicals. pnas.org The reaction of HO2 with alkenes can lead to the formation of hydroperoxides. pnas.org For 3-hexene, theoretical studies have investigated the kinetics of both hydrogen abstraction and hydroperoxyl addition reactions. acs.orgacs.org Similar to OH radicals, the addition of HO2 to the double bond is a significant pathway. The electrophilicity of the peroxyl radical influences the reaction rate, with more electrophilic radicals reacting faster. york.ac.uk

The reaction of alkyl radicals with molecular oxygen can also lead to the formation of alkenes and a hydroperoxyl radical, indicating a reversible pathway. pnas.orgyork.ac.uk

Table 2: Experimentally Determined and Calculated Rate Coefficients for the Reaction of OH Radicals with Hexene Isomers

| Hexene Isomer | Rate Coefficient (10⁻¹¹ cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Method |

|---|---|---|---|

| cis-3-Hexene | 6.27 ± 0.66 | 298 | Experimental (Relative Rate) rsc.org |

| cis-3-Hexene | 8.10 | 298 | Theoretical (Microcanonical Variational Transition State Method) rsc.org |

| 1-Hexene | 4.6 ± 1.2 | Room Temperature | Experimental acs.org |

This table provides a comparative view of reaction rates for different hexene isomers with OH radicals, highlighting the reactivity of the C=C double bond.

Hydrogen Abstraction Kinetics and Mechanisms by Hydroxyl Radicals

Catalytic Reaction Mechanisms

Catalytic processes are fundamental to the industrial utilization of alkenes like this compound, enabling a wide range of transformations including isomerization, hydration, and polymerization.

The isomerization of hexenes, including isomers of this compound, is a commercially important process for producing specific isomers, such as 1-hexene, which is a valuable comonomer in the production of linear low-density polyethylene. While specific studies on this compound are not prevalent, the general mechanisms for hexene isomerization over various metal catalysts are well-established.

These reactions are often catalyzed by transition metals such as rhodium, nickel, cobalt, and palladium, as well as by solid acid catalysts. The mechanism typically involves either a metal-hydride addition-elimination pathway or a π-allyl complex intermediate. In the metal-hydride mechanism, a metal hydride species adds to the double bond, forming a metal-alkyl intermediate. Subsequent β-hydride elimination from a different carbon atom leads to the isomerized alkene and regenerates the metal-hydride catalyst. The regioselectivity of the β-hydride elimination step determines the product distribution.

Solid acid catalysts, such as zeolites, facilitate isomerization through a carbenium ion mechanism. The alkene is protonated to form a secondary or tertiary carbocation, which can then undergo hydride shifts and deprotonation to yield different isomers.

The catalytic hydration of alkenes is a key industrial method for the production of alcohols. For this compound, hydration would lead to the formation of 3-ethyl-3-hexanol. This reaction is typically catalyzed by strong acids, such as sulfuric acid or solid acid catalysts like ion-exchange resins. The mechanism involves the protonation of the double bond to form a carbocation intermediate, followed by the nucleophilic attack of water. The regioselectivity of the water addition is governed by Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon atom of the double bond.

Other derivatization routes for alkenes include hydroformylation (oxo synthesis), which involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond, typically using cobalt or rhodium catalysts. This reaction would convert this compound into aldehydes. Epoxidation, another important derivatization, involves the reaction with a peroxy acid or a metal-catalyzed oxidation to form an epoxide ring.

Olefin metathesis is a powerful catalytic reaction that allows for the redistribution of carbon-carbon double bonds. While specific metathesis reactions involving this compound are not widely reported, the principles of olefin metathesis can be applied. In a self-metathesis reaction, this compound would react with itself to produce 3,4-diethyl-3-hexene and 2-butene, catalyzed by ruthenium, molybdenum, or tungsten-based catalysts. Cross-metathesis with other olefins could be used to synthesize a variety of more complex alkenes. The mechanism proceeds through the formation of a metal-carbene intermediate and a metallacyclobutane transition state.

Polymerization of this compound can be achieved through various catalytic systems. Ziegler-Natta catalysts, typically based on titanium compounds and organoaluminum co-catalysts, are widely used for the polymerization of α-olefins. While this compound is an internal olefin, its polymerization would be more challenging compared to terminal olefins due to steric hindrance around the double bond. Cationic polymerization, initiated by a strong acid, could also be a potential route, proceeding through a carbocationic chain-growth mechanism. The resulting polymer would have a unique structure with ethyl and propyl side chains.

C-H Bond Activation and Coupling Reactions with Alkenes

Direct experimental studies detailing the C-H bond activation and subsequent coupling reactions of this compound with other alkenes are scarce. However, the principles of such reactions are well-established for a variety of alkenes, particularly through transition metal catalysis. acs.org These reactions represent a powerful tool for carbon-carbon bond formation by directly functionalizing otherwise inert C-H bonds.

The C-H bonds in this compound available for activation include allylic, vinylic, and saturated C-H bonds. The allylic C-H bonds on the ethyl and propyl groups attached to the double bond are generally the most susceptible to activation due to the lower bond dissociation energy and the stability of the resulting allylic radical or organometallic intermediate.

Plausible Catalytic Pathways:

Transition metal catalysts, particularly those based on palladium, rhodium, iridium, and cobalt, are commonly employed for C-H activation and coupling of alkenes. beilstein-journals.org A generalized catalytic cycle for the coupling of this compound with another alkene, for instance, ethylene, can be proposed.

C-H Activation: The catalyst, often a low-valent metal complex, would first coordinate to the double bond of this compound. Subsequently, the metal center would activate an allylic C-H bond through mechanisms such as oxidative addition or concerted metalation-deprotonation, forming a metal-hydride intermediate and a metal-allyl species. rutgers.edumdpi.com The regioselectivity of this step would be influenced by steric factors and the electronic properties of the catalyst and ligands. ethz.ch

Alkene Insertion: The second alkene (e.g., ethylene) would then coordinate to the metal center and insert into the metal-allyl bond. This migratory insertion step forms a new carbon-carbon bond and a larger organometallic intermediate.

β-Hydride Elimination and Reductive Elimination: The final product, a new, larger alkene, would be released through a sequence of β-hydride elimination and reductive elimination steps, which also regenerates the active catalyst. beilstein-journals.org

The table below outlines potential products from the catalytic coupling of this compound with ethylene, based on which allylic C-H bond is activated.

| Activated C-H Bond Position | Intermediate Allyl Species | Plausible Coupled Product with Ethylene |

| Methylene of the ethyl group | 1-ethyl-1-propylallyl metal complex | 5-ethyl-5-octene |

| Methylene of the propyl group | 1-ethyl-1-propylallyl metal complex | 4-ethyl-4-octene |

It is important to note that the actual product distribution and reaction feasibility would heavily depend on the specific catalyst system, reaction conditions (temperature, pressure, solvent), and the nature of the coupling partner. nih.gov

Thermal Decomposition and Pyrolysis Pathways

Initiation and Propagation:

The initiation of pyrolysis for this compound would likely involve the homolytic cleavage of a C-C bond, with the bonds allylic to the double bond being the most probable sites of initial scission due to their lower bond dissociation energies. For instance, the cleavage of an ethyl or propyl group from the main chain would generate stable allylic radicals.

Once radicals are formed, a series of propagation steps would ensue:

Hydrogen Abstraction: The initial radicals can abstract hydrogen atoms from other this compound molecules, leading to the formation of new radicals.

Radical Isomerization: The initially formed radicals can undergo intramolecular hydrogen shifts to form more stable radical isomers.

β-Scission: The most significant product-forming step in alkene pyrolysis is often β-scission, where a radical cleaves at the C-C bond beta to the radical center, yielding a smaller alkene and a new radical.

Expected Pyrolysis Products:

Based on the principles of radical chemistry and pyrolysis of similar C8 alkenes, the thermal decomposition of this compound would be expected to yield a complex mixture of smaller alkanes and alkenes. The table below lists some of the plausible primary products and the likely radical pathways leading to their formation.

| Plausible Pyrolysis Product | Likely Precursor Radical | Formation Pathway |

| Propene | Radicals formed from propyl group cleavage | β-scission |

| Ethene (Ethylene) | Radicals formed from ethyl group cleavage | β-scission |

| Butene (isomers) | Radicals from main chain fragmentation | β-scission |

| Pentene (isomers) | Radicals from main chain fragmentation | β-scission |

| Methane | Methyl radical | Hydrogen abstraction |

| Ethane | Ethyl radical | Hydrogen abstraction |

The exact product distribution would be highly dependent on the pyrolysis temperature, pressure, and residence time. mdpi.com For example, at higher temperatures, secondary reactions of the primary products would become more significant, leading to the formation of even smaller molecules and potentially aromatic compounds through cyclization and dehydrogenation reactions. The presence of isomers such as 3-ethyl-2-hexene in the pyrolysis products of other materials suggests that isomerization reactions also play a role. nih.gov

Advanced Spectroscopic Characterization of 3-ethyl-3-hexene

Infrared Spectroscopy in Structural Elucidation

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 3-ethyl-3-hexene is characterized by absorption bands that confirm its identity as a trisubstituted alkene.

The spectrum displays C-H stretching vibrations in two distinct regions. The absorptions just below 3000 cm⁻¹ are characteristic of C(sp³)-H bonds in the ethyl and hexyl portions of the molecule. A weaker, but diagnostic, absorption appears in the 3000-3100 cm⁻¹ region, which is indicative of the C(sp²)-H stretch of the lone hydrogen atom attached to the double bond. nih.gov

The carbon-carbon double bond (C=C) stretch in this compound gives rise to a characteristic absorption band. For trisubstituted alkenes, this peak is typically found in the 1660-1680 cm⁻¹ range. nih.govresearchgate.net Due to the substitution pattern, this peak may be of weak to moderate intensity. The most intense and useful bands for determining the substitution pattern of an alkene are often the out-of-plane C-H bending vibrations, which occur between 650-1000 cm⁻¹. nih.gov For a trisubstituted alkene like this compound, a strong absorption band is expected in the 790-840 cm⁻¹ region. researchgate.netrsc.org The gas-phase IR spectrum available from the National Institute of Standards and Technology (NIST) confirms these features, showing prominent C-H stretching bands around 2850-3000 cm⁻¹ and other characteristic peaks in the fingerprint region. nist.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Observed in this compound |

| =C-H Stretch | 3000 - 3100 | Yes |

| C-H Stretch (Alkyl) | < 3000 | Yes |

| C=C Stretch | 1660 - 1680 | Yes (Weak/Medium Intensity) |

| =C-H Out-of-Plane Bend | 790 - 840 | Yes (Strong Intensity) |

This is an interactive data table. Specific peak values can be explored from spectral databases.

Nuclear Magnetic Resonance (NMR) Studies

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms can be established.

Proton NMR (¹H NMR) Data Analysis for this compound

The ¹H NMR spectrum of this compound provides a unique fingerprint of its proton environments. Although specific spectral data from open literature is sparse, the spectrum can be reliably predicted based on established chemical shift principles. nih.govpressbooks.pub

The single vinylic proton (=C-H) is the most downfield signal, expected to appear as a triplet in the range of δ 5.0-5.5 ppm due to coupling with the adjacent methylene (-CH₂-) protons of the hexene chain. The allylic protons—the four protons on the two methylene groups directly attached to the C=C double bond—would resonate in the region of δ 2.0-2.3 ppm. These would likely appear as complex multiplets due to coupling with both the vinylic proton and their respective neighboring methylene or methyl groups. The remaining methylene and methyl protons of the ethyl and hexyl groups would appear further upfield, typically between δ 0.8-1.7 ppm, as overlapping multiplets and triplets. libretexts.org

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Vinylic H (on C4) | 5.0 - 5.5 | Triplet (t) | Coupled to the two protons on C5. |

| Allylic CH₂ (on C2 & C5) | 2.0 - 2.3 | Multiplet (m) | Coupled to adjacent protons. |

| Allylic CH₂ (on C2') | 2.0 - 2.3 | Multiplet (m) | Coupled to adjacent protons. |

| Alkyl CH₂ (on C6) | 1.2 - 1.7 | Multiplet (m) | Part of the saturated chain. |

| Methyl CH₃ (on C1, C1', C7) | 0.8 - 1.2 | Triplet (t) | Terminal methyl groups. |

This is an interactive data table representing predicted values. Actual spectra may show slight variations.

Carbon-13 NMR (¹³C NMR) Chemical Shift Assignments

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, eight distinct signals are expected. The two olefinic carbons (C3 and C4) are the most deshielded and appear furthest downfield. Based on data for similar alkenes, their chemical shifts are predicted to be in the δ 120-145 ppm range. guidechem.comchemicalbook.comlibretexts.org The carbon bearing the single vinylic hydrogen (C4) would typically be at a lower chemical shift than the fully substituted carbon (C3). The allylic carbons (C2, C5, and the ethyl group's CH₂) are found in the δ 20-40 ppm region. The remaining saturated alkyl carbons appear at the highest field (lowest ppm values), typically between δ 10-20 ppm.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C3 (Olefinic, substituted) | 135 - 145 |

| C4 (Olefinic, -H) | 120 - 130 |

| C2 & C2' (Allylic CH₂) | 25 - 35 |

| C5 (Allylic CH₂) | 25 - 35 |

| C6 (Alkyl CH₂) | 20 - 30 |

| C1 & C1' (Alkyl CH₃) | 10 - 15 |

| C7 (Alkyl CH₃) | 10 - 15 |

This is an interactive data table representing predicted values. Specific assignments can be confirmed with 2D NMR.

Advanced NMR Techniques for Conformational and Isomeric Analysis

While 1D NMR spectra establish connectivity, advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are required to investigate the three-dimensional structure and conformational preferences of flexible molecules like this compound. libretexts.orgcreative-biostructure.com The NOESY experiment detects correlations between protons that are close in space (< 5 Å), irrespective of their bonding. ucl.ac.uk

For this compound, rotation around the C2-C3 and C4-C5 single bonds leads to different spatial arrangements (conformers). A NOESY spectrum could reveal through-space correlations between the vinylic proton on C4 and protons on the ethyl group attached to C3. The intensity of these NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, allowing for the determination of the predominant conformation in solution. creative-biostructure.comresearchgate.net Such an analysis could distinguish which groups preferentially lie on the same side of the double bond, providing crucial data for understanding steric interactions in the molecule. libretexts.org

Mass Spectrometry Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of the molecular ion and its fragments. In electron ionization (EI) MS, this compound (molar mass 112.21 g/mol ) forms a molecular ion (M⁺˙) with an m/z of 112. nist.gov

The fragmentation of alkenes is dominated by cleavage of the bonds allylic to the double bond, as this results in the formation of a stable, resonance-stabilized allylic carbocation. For this compound, the most significant fragmentation pathway is the loss of an ethyl radical (•CH₂CH₃, 29 mass units) from either of the allylic positions. This leads to the formation of a highly abundant fragment ion at m/z 83. This is often the base peak in the spectrum. nih.govnist.gov

Another prominent fragmentation is the loss of a propyl radical (•CH₂CH₂CH₃, 43 mass units), also via allylic cleavage, resulting in a fragment at m/z 69. Other smaller fragments are observed corresponding to further cleavages of the alkyl chains. libretexts.orgdocbrown.info

| m/z Value | Proposed Fragment Structure | Loss from Molecular Ion | Relative Intensity |

| 112 | [C₈H₁₆]⁺˙ | M⁺˙ (Molecular Ion) | Moderate |

| 83 | [C₆H₁₁]⁺ | Loss of •C₂H₅ (ethyl radical) | High (Often Base Peak) |

| 69 | [C₅H₉]⁺ | Loss of •C₃H₇ (propyl radical) | Moderate to High |

| 55 | [C₄H₇]⁺ | Further fragmentation | Moderate |

| 41 | [C₃H₅]⁺ | Allyl cation | Moderate |

This is an interactive data table. Relative intensities are based on the NIST EI-MS spectrum. nist.gov

Raman and Electron Spin Resonance (ESR) Spectroscopy

Raman spectroscopy is complementary to IR spectroscopy. It also probes molecular vibrations but is based on inelastic scattering of monochromatic light. A key difference is that symmetric, non-polar bonds often produce strong Raman signals, while they may be weak or absent in IR. The C=C stretch of the double bond in this compound, located in the 1610-1680 cm⁻¹ region, is expected to be a prominent feature in its Raman spectrum. acs.org This can be particularly useful for confirming the presence of the alkene functionality, as this peak can sometimes be weak in the IR spectrum of highly substituted alkenes. nih.gov

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specific to species with unpaired electrons, such as radicals. While the neutral this compound molecule is diamagnetic and thus ESR-silent, its radical cation ([C₈H₁₆]⁺˙) can be generated and studied. This is typically achieved by one-electron oxidation, for example, through irradiation in a frozen matrix at low temperatures. researchgate.netrsc.org The resulting ESR spectrum would provide detailed information about the distribution of the unpaired electron's spin density across the molecule by analyzing its hyperfine coupling to the magnetic nuclei (protons) in its vicinity. acs.orgrsc.org This advanced application offers profound insight into the electronic structure of the molecule upon ionization.

Environmental Fate and Atmospheric Chemistry of 3-ethyl-3-hexene

Atmospheric Degradation Pathways

As a volatile organic compound (VOC), 3-ethyl-3-hexene is subject to various degradation pathways in the atmosphere, primarily driven by reactions with key oxidants. evitachem.comchemviron.eu These reactions are crucial in determining its atmospheric lifetime and its contribution to the formation of secondary air pollutants.

The dominant atmospheric sink for this compound is its reaction with hydroxyl (OH) radicals, which are highly reactive and considered the "detergent of the atmosphere". harvard.edu This reaction is rapid due to the presence of the double bond in the this compound molecule. The OH radical adds to the double bond, initiating a series of reactions that lead to the formation of various oxygenated products and contribute to the propagation of radical chains in the troposphere. ucr.eduresearchgate.net

The general mechanism for the reaction of OH radicals with an alkene like this compound involves the addition of the OH radical to the carbon-carbon double bond, forming a hydroxyalkyl radical. This radical then rapidly reacts with molecular oxygen (O₂) to form a hydroxyalkyl peroxy radical. Subsequent reactions of this peroxy radical with nitric oxide (NO) or other peroxy radicals lead to the formation of a variety of stable products, including carbonyls and other oxygenated compounds. researchgate.net

Ozonolysis, the reaction of alkenes with ozone (O₃), is another significant degradation pathway for this compound in the atmosphere. acs.orgmasterorganicchemistry.com This reaction proceeds through the formation of an unstable primary ozonide (a 1,2,3-trioxolane), which rapidly decomposes to form a carbonyl compound and a Criegee intermediate (CI). acs.orgoup.com For a symmetric alkene like this compound, the ozonolysis reaction would produce a single type of Criegee intermediate, C₂H₅CHOO (a C3-CI), and propanal as the primary carbonyl product. copernicus.org

Criegee intermediates are highly reactive, energy-rich biradicals that play a crucial role in atmospheric chemistry. oup.com They can undergo unimolecular decay to form OH radicals and other products, or they can be collisionally stabilized and then react with other atmospheric species such as water vapor, sulfur dioxide (SO₂), and nitrogen oxides (NOₓ). acs.orgoup.com The formation of OH radicals from Criegee intermediate decomposition provides an additional, non-photolytic source of this important oxidant in the troposphere. acs.org

In addition to OH radicals and ozone, this compound can also react with other atmospheric oxidants, particularly the nitrate radical (NO₃) at night. acs.orgbioline.org.br The reactions of alkenes with NO₃ radicals can be a significant removal process, especially in urban areas with high concentrations of nitrogen oxides. copernicus.org The reaction typically proceeds via addition of the NO₃ radical to the double bond, leading to the formation of nitrooxy alkyl radicals, which can then react further to form organic nitrates and other products. copernicus.org

The interaction with nitrogen oxides (NOₓ = NO + NO₂) is complex. While direct reactions with NO are generally slow, the reactions of the peroxy radicals formed from the initial oxidation of this compound with NO are a key step in the formation of ozone and other secondary pollutants. researchgate.net These reactions can regenerate OH radicals and produce a variety of nitrogen-containing organic compounds. researchgate.net At certain times and locations, reactions with chlorine atoms (Cl) may also contribute to the degradation of alkenes, although this is generally a less significant pathway compared to reactions with OH, O₃, and NO₃. bioline.org.bruni-wuppertal.de

Ozone Initiated Reactions and Criegee Intermediate Formation

Modeling of Atmospheric Chemistry Mechanisms (e.g., Master Chemical Mechanism)

To understand and predict the atmospheric behavior of this compound and its impact on air quality, detailed chemical mechanisms are incorporated into atmospheric models. The Master Chemical Mechanism (MCM) is a near-explicit mechanism that describes the detailed gas-phase chemical processes involved in the tropospheric degradation of numerous volatile organic compounds. york.ac.ukcopernicus.org

The MCM provides a comprehensive framework for representing the complex series of reactions that occur following the initial attack of an oxidant on a VOC like this compound. copernicus.orgcopernicus.org It includes thousands of elementary reactions for a wide range of organic compounds and their degradation products. stanford.edu For an alkene such as this compound, the MCM would detail the branching ratios of the initial reactions with OH, O₃, and NO₃, and the subsequent reactions of the resulting radical and closed-shell species. stanford.edu

These detailed mechanisms are essential for accurately simulating the formation of secondary pollutants like ozone and secondary organic aerosols (SOA). copernicus.orgucr.edu While the full MCM is computationally expensive for use in three-dimensional air quality models, condensed versions or mechanisms generated by systems like SAPRC (Statewide Air Pollution Research Center) are often employed. stanford.eduucr.eduresearchgate.net These models still aim to capture the essential features of the detailed chemistry. researchgate.net

The development and evaluation of these mechanisms rely on experimental data from laboratory studies, such as smog chamber experiments, to ensure their accuracy. copernicus.orgucr.edu The goal is to create a robust representation of the atmospheric chemistry that can be used to assess the environmental impact of specific VOCs and to inform effective air pollution control strategies. ucr.edu

Role of this compound as a Volatile Organic Compound (VOC) in Atmospheric Chemistry

This compound is classified as a volatile organic compound (VOC), a group of carbon-containing chemicals that readily evaporate into the air. evitachem.comphoslab.com VOCs are key precursors in the formation of tropospheric ozone and secondary organic aerosols (SOA), both of which have significant impacts on air quality and climate. copernicus.orgcopernicus.org

In the presence of sunlight and nitrogen oxides (NOₓ), the atmospheric degradation of this compound contributes to the formation of ground-level ozone, a major component of photochemical smog. masterorganicchemistry.comcopernicus.org The oxidation of this compound produces peroxy radicals that can oxidize NO to NO₂, a key step in the photochemical cycle that generates ozone. researchgate.net

Furthermore, the low-volatility products formed from the oxidation of this compound can partition into the aerosol phase, contributing to the formation and growth of SOA. copernicus.org The ozonolysis of alkenes, in particular, has been shown to be a significant pathway for SOA formation. copernicus.org The specific chemical composition of the SOA will depend on the detailed degradation mechanism of this compound and the atmospheric conditions.

The following table provides a summary of the key atmospheric reactions of this compound:

| Reactant | Reaction Type | Significance | Key Products/Intermediates |

| Hydroxyl Radical (OH) | Addition to double bond | Primary daytime degradation pathway | Hydroxyalkyl radicals, Hydroxyalkyl peroxy radicals |

| Ozone (O₃) | Ozonolysis | Significant degradation pathway, day and night | Propanal, Criegee Intermediate (C₂H₅CHOO) |

| Nitrate Radical (NO₃) | Addition to double bond | Primary nighttime degradation pathway | Nitrooxy alkyl radicals, Organic nitrates |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3-Ethyl-3-hexene in laboratory settings, and how can researchers optimize reaction yields?

- Methodology : Use catalytic hydrogenation or elimination reactions (e.g., dehydrohalogenation) under controlled conditions. Monitor reaction progress via gas chromatography (GC) and adjust parameters like temperature (e.g., 80–120°C) and catalyst loading (e.g., 5–10% Pd/C). Validate purity using NMR and IR spectroscopy, comparing peaks to reference spectra .

- Data Handling : Tabulate yields and reaction conditions (Table 1). Address variability by replicating experiments and reporting mean ± standard deviation .

Q. How should researchers characterize the structural and thermodynamic properties of this compound?

- Analytical Techniques :

- Spectroscopy : Compare experimental IR and ¹³C NMR data to computational predictions (e.g., DFT calculations for bond angles and vibrational modes) .

- Thermodynamics : Use calorimetry to measure enthalpy of formation. Cross-reference with NIST database values to confirm accuracy .

Advanced Research Questions

Q. What strategies resolve contradictions in reported thermodynamic data for this compound?

- Approach :

Meta-Analysis : Aggregate data from peer-reviewed studies and identify outliers.

Methodological Audit : Compare instrumentation (e.g., GC vs. HPLC purity assessments) and calibration standards across studies .

Statistical Testing : Apply ANOVA to evaluate significant differences between datasets .

- Example : Discrepancies in enthalpy values may arise from impurities; use high-resolution mass spectrometry (HRMS) to verify sample integrity .

Q. How can computational models predict the reactivity of this compound in novel reaction environments (e.g., acidic or basic media)?

- Methodology :

- Perform DFT calculations to simulate transition states and electron density maps.

- Validate models with experimental kinetic data (e.g., rate constants under varying pH) .

- Case Study : At pH 13, esterification side reactions may occur; use pH-stat titration to monitor real-time changes .

Q. What experimental designs minimize bias when investigating stereochemical outcomes in this compound derivatives?

- Design Principles :

- Randomization : Assign reaction conditions (e.g., solvent, catalyst) randomly to avoid systematic errors.

- Blinding : Use coded samples during spectral analysis to prevent observer bias .

- Data Interpretation : Apply chiral chromatography to quantify enantiomeric excess, reporting confidence intervals .

Data Presentation and Reproducibility

Q. How should researchers present raw and processed data for this compound studies to ensure reproducibility?

- Guidelines :

- Raw Data : Include appendices with GC/MS chromatograms and NMR spectra.

- Processed Data : Use tables to summarize key results (e.g., Table 1: Synthesis Yields Under Varied Conditions) .

- Software Tools : Employ ChemDraw for structural diagrams and OriginLab for statistical graphs .

Conflict of Interest and Ethical Reporting

Q. What ethical considerations apply when publishing contradictory findings on this compound?

- Best Practices :

- Disclose funding sources and potential conflicts in the "Author Declarations" section .

- Publish negative results (e.g., failed syntheses) to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.